1-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often utilize multicomponent reactions to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biological pathways, including those involved in neuroinflammation and pathogen resistance .
Comparison with Similar Compounds
Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Exhibits similar structural motifs and biological properties.
3,4-Dihydro-1H-isoquinoline: Another compound with significant biological relevance.
The uniqueness of Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- lies in its trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14F3N |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H14F3N/c17-16(18,19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-20-15/h1-7,10,15,20H,8-9H2 |
InChI Key |
WRFHLOXXJBSGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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